molecular formula C6H9FO B2969784 1-(Fluoromethyl)cyclobutane-1-carbaldehyde CAS No. 1784305-48-1

1-(Fluoromethyl)cyclobutane-1-carbaldehyde

Cat. No.: B2969784
CAS No.: 1784305-48-1
M. Wt: 116.135
InChI Key: KORQGPPORYEXGB-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C6H9FO. It is characterized by a cyclobutane ring substituted with a fluoromethyl group and an aldehyde group at the 1-position.

Preparation Methods

The synthesis of 1-(Fluoromethyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routesThe reaction conditions typically include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .

Industrial production methods may involve the large-scale fluorination of cyclobutane derivatives using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-(Fluoromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

1-(Fluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

1-(Fluoromethyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(Difluoromethyl)cyclobutane-1-carboxylic acid: This compound has a difluoromethyl group instead of a fluoromethyl group and a carboxylic acid group instead of an aldehyde group.

    1-(Fluoromethyl)cyclobutanamine: This compound has an amine group instead of an aldehyde group.

The uniqueness of this compound lies in its specific combination of a fluoromethyl group and an aldehyde group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(fluoromethyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORQGPPORYEXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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